molecular formula C19H32O8 B13732504 Ascleposide D

Ascleposide D

Cat. No.: B13732504
M. Wt: 388.5 g/mol
InChI Key: JFOUWNPMOCKCRW-REEFUKRJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ascleposide D is a natural cardenolide of research interest for its potential anticancer signaling activities. Studies on related cardenolides, such as ascleposide, indicate a primary mechanism of action involving the inhibition of the Na+/K+-ATPase pump . This inhibition is associated with p38 MAPK-dependent endocytosis and downregulation of the Na+/K+-ATPase α1 subunit, leading to an increase in intracellular sodium and calcium levels . This disruption triggers a cascade of events including cell cycle arrest and the induction of mitochondrial apoptosis . Reported effects in castration-resistant prostate cancer cell models include the downregulation of key cell cycle regulators (such as cyclins, Cdks, and c-Myc), a decrease in anti-apoptotic proteins (Bcl-2 and Mcl-1), and an increase in pro-apoptotic proteins (Bak) . Furthermore, this compound has been shown to dramatically induce tubulin acetylation, which contributes to the inhibition of Na+/K+-ATPase catalytic activity . Separately, computational studies on a structurally related compound, ascleposide E, suggest potential as an inhibitor of the Cyclin B1/CDK1 complex, which is a key regulator of the G2/M cell cycle phase . This product is derived from natural sources and is presented for research applications only. It is essential to consult the product's Certificate of Analysis for specific data on identity, purity, and concentration. This product is intended for research use only (RUO) and is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C19H32O8

Molecular Weight

388.5 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(1S,3S,5R,8R)-8-[(E,3R)-3-hydroxybut-1-enyl]-1,5-dimethyl-6-oxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C19H32O8/c1-10(21)4-5-13-18(2)6-11(7-19(13,3)25-9-18)26-17-16(24)15(23)14(22)12(8-20)27-17/h4-5,10-17,20-24H,6-9H2,1-3H3/b5-4+/t10-,11+,12-,13-,14-,15+,16-,17-,18-,19-/m1/s1

InChI Key

JFOUWNPMOCKCRW-REEFUKRJSA-N

Isomeric SMILES

C[C@H](/C=C/[C@@H]1[C@@]2(C[C@@H](C[C@]1(OC2)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C)O

Canonical SMILES

CC(C=CC1C2(CC(CC1(OC2)C)OC3C(C(C(C(O3)CO)O)O)O)C)O

Origin of Product

United States

Preparation Methods

Plant Source and Initial Extraction

  • Source : Asclepias curassavica is the primary botanical source for Ascleposide D. The plant is rich in cardenolides, including this compound, which are extracted for further purification.
  • Extraction Solvents : The extraction typically employs organic solvents selected to maximize yield and maintain compound stability. Common solvents include methanol, ethanol, or aqueous mixtures, optimized to prevent degradation of sensitive glycosidic bonds.
  • Extraction Conditions : Parameters such as temperature, solvent polarity, and duration are carefully controlled to enhance extraction efficiency while avoiding thermal or chemical decomposition.

Purification Techniques

  • Chromatography : Gradient elution chromatography is used extensively for the separation and purification of this compound from crude extracts. This method improves separation efficiency by gradually changing solvent polarity, which helps isolate pure this compound.
  • Column Chromatography : Macroporous resin columns or silica gel columns are utilized for preliminary fractionation. Two-step or multi-step column separations can enhance purity but may reduce overall recovery.
  • Crystallization : Microcrystalline preparation methods have been explored for related saponins and glycosides to improve purity and bioavailability. Although specific data on this compound crystallization are limited, analogous compounds benefit from microcrystalline forms that enhance stability and pharmacokinetics.

Analytical Characterization During Preparation

  • Spectroscopic Methods : Identification and purity confirmation rely on a combination of:

    • Infrared (IR) spectroscopy
    • Ultraviolet (UV) absorption spectroscopy
    • Mass spectrometry (MS)
    • Nuclear Magnetic Resonance (NMR), including 1D and 2D techniques
    • Single-crystal X-ray diffraction for absolute configuration and molecular structure confirmation.
  • Chromatographic Analysis : High-performance liquid chromatography (HPLC) coupled with diode array detection (DAD) or evaporative light scattering detection (ELSD) is used to standardize extracts and quantify this compound content.

Chemical and Reaction Considerations in Preparation

  • Stability : this compound’s multiple functional groups, including glycosidic linkages and lactone rings, require mild reaction conditions during extraction and purification to avoid hydrolysis or rearrangement.
  • Derivatization : Chemical modifications to improve efficacy or reduce toxicity depend on controlled reaction conditions such as pH, temperature, and catalysts, though specific synthetic derivatization protocols for this compound remain underexplored.

Comparative Data on Preparation Methods

Preparation Step Method/Condition Yield/Recovery (%) Notes
Extraction Solvent extraction (methanol/ethanol) Not explicitly quantified Requires optimization to prevent degradation
Purification Gradient elution chromatography High purity achieved Enhances separation efficiency; essential for isolating pure this compound
Column Chromatography Two-step macroporous resin column ~56.5 (analogous compounds) Lower recovery compared to antisolvent methods but yields amorphous forms
Antisolvent Process Crystallization via antisolvent ~78.5 (analogous compounds) Higher recovery, produces microcrystalline form with better bioavailability
Analytical Standardization HPLC-DAD-ELSD - Essential for extract standardization and quantification of active compound concentration

Note: The yield data are primarily referenced from studies on structurally related saponins and glycosides due to limited direct quantitative data on this compound.

Chemical Reactions Analysis

Types of Reactions: Ascleposide D undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

    Chemistry: Used as a model compound for studying steroid chemistry and reaction mechanisms.

    Biology: Investigated for its role in plant defense mechanisms.

    Medicine: Shows promise as an anticancer agent, particularly in the treatment of castration-resistant prostate cancer.

Mechanism of Action

The mechanism of action of Ascleposide D involves its interaction with specific molecular targets:

    Molecular Targets: Sodium-potassium adenosine triphosphatase and tubulin.

    Pathways Involved: this compound induces the internalization of sodium-potassium adenosine triphosphatase, leading to the disruption of ion homeostasis.

Comparison with Similar Compounds

Structural and Functional Analogs

The compounds ilicol , eucalyptone , and ascleposide E (structural analogs) were evaluated for their inhibitory effects on CDK1/CB1. Below is a comparative analysis:

Table 1: Key Properties of Ascleposide E and Analogs
Property Ascleposide E Ilicol Eucalyptone
Binding Affinity -7.1 kcal/mol -6.8 kcal/mol -6.5 kcal/mol
Inhibition Constant 5.9 µM 9.2 µM 12.4 µM
Hydrogen Bonds 5 (CDK1), 6 (CB1) 4 (CDK1), 5 (CB1) 3 (CDK1), 4 (CB1)
Lipinski Compliance Yes Yes No (log P > 5)
P-glycoprotein Inhibition No No Yes
Water Solubility -2.9 to 3.9 mol/L -3.1 to 3.5 mol/L -4.0 to 2.8 mol/L
Binding Affinity and Molecular Interactions
  • Ascleposide E exhibits the highest binding affinity (-7.1 kcal/mol) due to its formation of 5–6 hydrogen bonds with critical residues (e.g., ARG68 in CB1 and GLN49 in CDK1) .
  • Ilicol and eucalyptone show weaker binding, attributed to fewer hydrogen bonds and suboptimal hydrophobic interactions .
Pharmacokinetic and Toxicity Profiles
  • Lipinski’s Rule : Ascleposide E and ilicol comply, while eucalyptone’s high log P value (>5) limits its oral bioavailability .
  • P-glycoprotein Inhibition : Eucalyptone acts as a P-glycoprotein inhibitor, increasing the risk of drug-drug interactions, whereas ascleposide E avoids this issue .
  • Toxicity: None of the compounds show hepatotoxicity or AMES mutagenicity .

Mechanistic Differences

  • Ascleposide E targets both CDK1 and CB1, disrupting the G2/M phase checkpoint more effectively than ilicol or eucalyptone, which show partial selectivity for CDK1 .
  • Eucalyptone ’s CYP3A4 substrate activity suggests a higher metabolic clearance rate compared to ascleposide E .

Q & A

Q. What experimental models are most appropriate for studying Ascleposide D’s cell cycle inhibitory effects?

Methodological Answer: Use prostate cancer cell lines (e.g., DU145) for in vitro studies to assess dose-dependent effects on cyclin D1, CDK4, and c-Myc downregulation . For G2/M phase analysis, combine flow cytometry with Western blotting to quantify cyclin B1 and CDK1 expression. Validate findings using molecular docking to compare this compound’s binding affinity with CDK1/CB1 complexes, referencing computational tools like AutoDock Vina .

Q. How can researchers ensure reproducibility in molecular docking studies for this compound?

Methodological Answer: Standardize docking parameters (e.g., grid box size, exhaustiveness) across experiments and validate results with multiple software platforms (e.g., SwissDock, MOE). Cross-reference binding energies (e.g., Ascleposide E’s -7.1 kcal/mol with CDK1 ) and inhibition constants (e.g., 5.9 µM ) to establish consistency. Include negative controls (e.g., non-binding ligands) and report root-mean-square deviation (RMSD) values for pose validation .

Q. What pharmacokinetic parameters should be prioritized in ADMET profiling of this compound?

Methodological Answer: Use in silico tools like SwissADME or pkCSM to evaluate Lipinski’s Rule of Five compliance, focusing on logP (<5), molecular weight (<500 Da), and hydrogen bond donors/acceptors. For Ascleposide analogs, assess intestinal absorption (>30% is favorable) and hepatotoxicity (AMES test) . Prioritize water solubility ranges (-2.9 to 3.9 mol/L ) and cytochrome P450 interactions (e.g., CYP3A4 substrate status) to predict metabolic stability.

Advanced Research Questions

Q. How can contradictions between in vitro efficacy and in vivo toxicity of this compound be resolved?

Methodological Answer: Conduct dose-escalation studies in murine models to identify therapeutic windows, correlating plasma concentrations with tumor suppression and organ toxicity. Use transcriptomic profiling (RNA-seq) to compare gene expression in in vitro vs. in vivo settings, focusing on apoptotic pathways (e.g., p21/p27 downregulation ). Integrate physiologically based pharmacokinetic (PBPK) modeling to predict tissue-specific bioavailability .

Q. What strategies optimize the selectivity of this compound for CDK1/CB1 over off-target kinases?

Methodological Answer: Perform kinase inhibition assays (e.g., Eurofins KinaseProfiler) to screen against a panel of 100+ kinases. Use structural analogs (e.g., Ascleposide E ) to identify critical residues (e.g., GLN49, ARG20 in CDK1 ) for hydrogen bonding. Employ alanine-scanning mutagenesis to confirm binding specificity and reduce off-target interactions .

Q. How should researchers address discrepancies in cyclin downregulation observed across cell types?

Methodological Answer: Apply single-cell RNA sequencing to map heterogeneity in cyclin expression within tumor populations. Use CRISPR-Cas9 knockouts (e.g., c-Myc deletion) to isolate this compound’s direct vs. indirect effects on cyclin D1 . Validate findings with proteomic analysis (e.g., mass spectrometry) to quantify protein degradation rates .

Data Analysis & Validation

Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?

Methodological Answer: Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism’s log[inhibitor] vs. normalized response model). Calculate IC50 values with 95% confidence intervals and apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Report effect sizes (Cohen’s d) for cyclin expression changes .

Q. How can researchers validate molecular docking predictions of this compound’s binding modes?

Methodological Answer: Perform molecular dynamics (MD) simulations (e.g., GROMACS) over 100+ nanoseconds to assess binding stability. Compare predicted hydrogen bond distances (e.g., 2.06–2.59 Å ) with crystallographic data from the Protein Data Bank. Validate experimentally via surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) .

Experimental Design & Replication

Q. What controls are essential for ensuring robustness in cell cycle arrest assays?

Methodological Answer: Include untreated cells, vehicle controls (e.g., DMSO), and positive controls (e.g., paclitaxel for G2/M arrest ). Use synchronization methods (e.g., serum starvation for G1 arrest) to standardize cell cycle phases pre-treatment. Replicate experiments across ≥3 biological replicates and report inter-assay variability .

Q. How can researchers reconcile conflicting findings between this compound and structurally similar compounds (e.g., Ascleposide E)?

Methodological Answer: Perform comparative molecular field analysis (CoMFA) to map steric/electrostatic differences. Test analogs in parallel in vitro assays (e.g., CDK1 inhibition ) and analyze structure-activity relationships (SAR) to identify critical functional groups. Publish raw data and docking parameters to enable meta-analyses .

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